Cas no 1217853-98-9 (Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3)

ベンジル (2R)-3-N,N-ジベンジルアミノ-2-フルオロプロパノエート-13C3 は、安定同位体標識化合物であり、13Cが3箇所に導入された高純度の化学物質です。この化合物は、主に薬物動態研究や代謝経路の追跡に用いられ、質量分析による高感度検出が可能です。フッ素原子とベンジル基を有するため、特異的な反応性を示し、医薬品中間体としての応用が期待されます。13C標識により、天然同位体との区別が容易で、実験データの信頼性向上に貢献します。また、光学活性を有するため、不斉合成におけるキラルビルディングブロックとしても有用です。

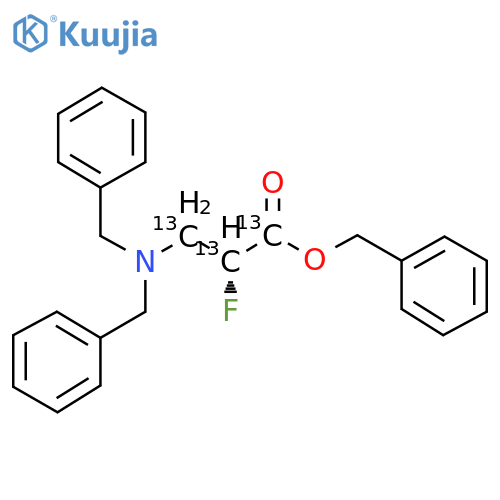

1217853-98-9 structure

商品名:Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3

CAS番号:1217853-98-9

MF:C24H24FNO2

メガワット:380.4292345047

CID:4552981

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 化学的及び物理的性質

名前と識別子

-

- Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3

- 3-[Bis(phenylMethyl)aMino]-2-fluoro-propanoic Acid-13C3 PhenylMethyl Ester

-

- インチ: 1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2/t23-/m1/s1/i18+1,23+1,24+1

- InChIKey: LWZWKAWTHAMCLH-LTEZOHICSA-N

- ほほえんだ: [13C@@H](F)([13CH2]N(CC1=CC=CC=C1)CC1=CC=CC=C1)[13C](=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 380.189

- どういたいしつりょう: 380.189

- 同位体原子数: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 10

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5A^2

じっけんとくせい

- ようかいど: Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | B275352-1mg |

Benzyl (R)-3-(dibenzylamino)-2-fluoropropanoate-1,2,3-13C3 |

1217853-98-9 | 1mg |

¥1500.00 | 2023-09-15 | ||

| TRC | B275352-1mg |

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 |

1217853-98-9 | 1mg |

$ 173.00 | 2023-04-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B275352-10mg |

Benzyl (R)-3-(dibenzylamino)-2-fluoropropanoate-1,2,3-13C3 |

1217853-98-9 | 10mg |

¥12000.00 | 2023-09-15 | ||

| TRC | B275352-10mg |

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 |

1217853-98-9 | 10mg |

$ 1344.00 | 2023-04-18 |

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1217853-98-9 (Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬